5-{[(4-chlorophenyl)methyl]sulfanyl}pyridine-2-carboxylic acid
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Overview
Description
5-{[(4-chlorophenyl)methyl]sulfanyl}pyridine-2-carboxylic acid: is a chemical compound that features a pyridine ring substituted with a carboxylic acid group and a sulfanyl group attached to a 4-chlorophenylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-chlorophenyl)methyl]sulfanyl}pyridine-2-carboxylic acid typically involves multiple steps starting from readily available precursors. One common synthetic route includes:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis.
Introduction of the Carboxylic Acid Group: This can be achieved through carboxylation reactions, often using carbon dioxide or carboxylic acid derivatives.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a thiol group reacts with a suitable leaving group on the pyridine ring.
Addition of the 4-Chlorophenylmethyl Moiety: This step involves the reaction of the sulfanyl group with 4-chlorobenzyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The aromatic ring and the pyridine ring can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 5-{[(4-chlorophenyl)methyl]sulfanyl}pyridine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving sulfanyl groups. It may also serve as a probe for investigating cellular processes.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities. The presence of the 4-chlorophenyl group is particularly significant in drug design.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 5-{[(4-chlorophenyl)methyl]sulfanyl}pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenylacetic acid: Similar in structure but lacks the pyridine ring and sulfanyl group.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Contains a thiadiazole ring instead of a pyridine ring and has a sulfonamide group.
Uniqueness
5-{[(4-chlorophenyl)methyl]sulfanyl}pyridine-2-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfanyl and carboxylic acid groups allows for versatile interactions in various applications, setting it apart from similar compounds.
Properties
CAS No. |
68719-99-3 |
---|---|
Molecular Formula |
C13H10ClNO2S |
Molecular Weight |
279.7 |
Purity |
95 |
Origin of Product |
United States |
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